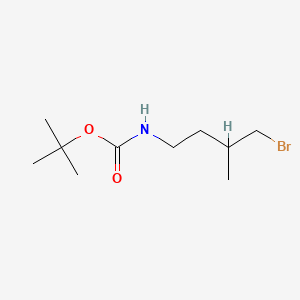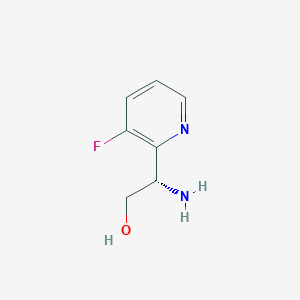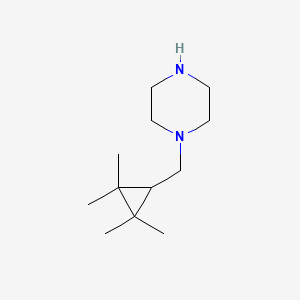
1-((2,2,3,3-Tetramethylcyclopropyl)methyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2,2,3,3-Tetramethylcyclopropyl)methyl)piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring and a 2,2,3,3-tetramethylcyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,2,3,3-Tetramethylcyclopropyl)methyl)piperazine typically involves the reaction of 2,2,3,3-tetramethylcyclopropylmethyl halide with piperazine under suitable conditions. The reaction can be carried out in an inert atmosphere, using a solvent such as dichloromethane, and a base like triethylamine to neutralize the by-products.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are employed to handle the production volumes. The process is monitored using advanced analytical techniques to ensure consistency and quality.
化学反応の分析
Types of Reactions: 1-((2,2,3,3-Tetramethylcyclopropyl)methyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学的研究の応用
1-((2,2,3,3-Tetramethylcyclopropyl)methyl)piperazine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and molecular interactions.
Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-((2,2,3,3-Tetramethylcyclopropyl)methyl)piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
類似化合物との比較
1-((2,2,3,3-Tetramethylcyclopropyl)methyl)piperazine is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other cyclopropyl derivatives, piperazine derivatives, and related organic compounds.
Uniqueness: The presence of the tetramethylcyclopropyl group imparts unique chemical and physical properties to the compound, distinguishing it from its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C12H24N2 |
|---|---|
分子量 |
196.33 g/mol |
IUPAC名 |
1-[(2,2,3,3-tetramethylcyclopropyl)methyl]piperazine |
InChI |
InChI=1S/C12H24N2/c1-11(2)10(12(11,3)4)9-14-7-5-13-6-8-14/h10,13H,5-9H2,1-4H3 |
InChIキー |
ZZTKLYKOBXNIMB-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1(C)C)CN2CCNCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


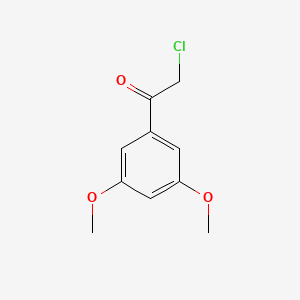
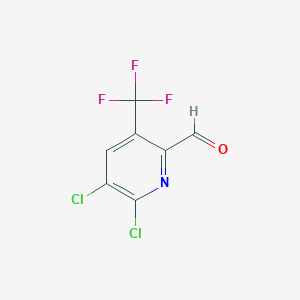
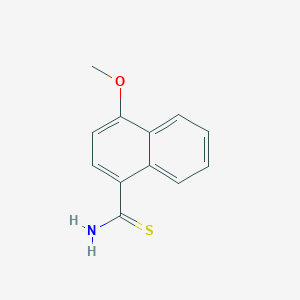

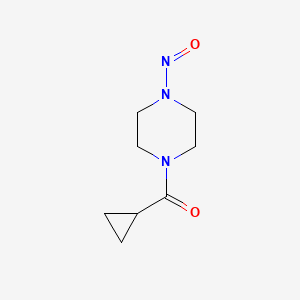
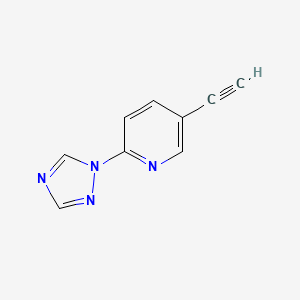
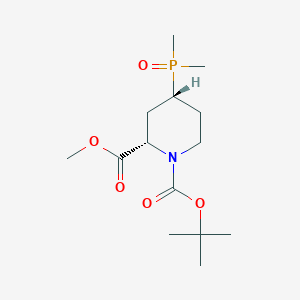
![2-{6-[3-(Dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B15320073.png)
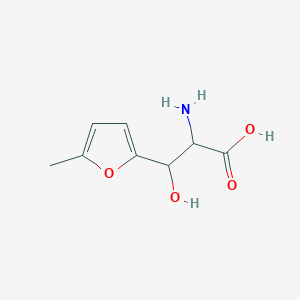
![Ethyl3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate](/img/structure/B15320096.png)
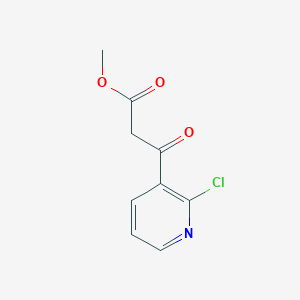
![2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B15320111.png)
